Product packaging for Ammonium 2,2,3,3-tetrafluoropropionate(Cat. No.:CAS No. 1428-27-9)

Ammonium 2,2,3,3-tetrafluoropropionate

Cat. No.: B074436
CAS No.: 1428-27-9
M. Wt: 163.07 g/mol
InChI Key: RGAICKSSHYNZPZ-UHFFFAOYSA-N
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Description

Ammonium 2,2,3,3-tetrafluoropropionate serves as a versatile and critically important building block in advanced organic synthesis and medicinal chemistry. Its primary research value lies in the incorporation of a highly fluorinated ethyl moiety into target molecules, a modification known to profoundly alter their physicochemical properties. This includes enhancing metabolic stability, modulating lipophilicity, and improving membrane permeability, which is paramount in the development of novel pharmaceuticals, agrochemicals, and functional materials. The compound's mechanism of action as a synthon typically involves its use as a carboxylate nucleophile or, after decarboxylation, as a source of the 2,2,3,3-tetrafluoropropyl group. Researchers utilize it to introduce fluorine-rich fragments that can mimic transition states or act as bioisosteres for carbonyl or other functional groups, thereby enabling structure-activity relationship (SAR) studies and the optimization of lead compounds. This high-purity salt offers superior handling characteristics compared to the free acid, making it an ideal reagent for exploring the "fluorine effect" in cutting-edge scientific investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5F4NO2 B074436 Ammonium 2,2,3,3-tetrafluoropropionate CAS No. 1428-27-9

Properties

CAS No.

1428-27-9

Molecular Formula

C3H5F4NO2

Molecular Weight

163.07 g/mol

IUPAC Name

azanium;2,2,3,3-tetrafluoropropanoate

InChI

InChI=1S/C3H2F4O2.H3N/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9);1H3

InChI Key

RGAICKSSHYNZPZ-UHFFFAOYSA-N

SMILES

C(C(C(=O)[O-])(F)F)(F)F.[NH4+]

Isomeric SMILES

C(C(C(=O)O)(F)F)(F)F.N

Canonical SMILES

C(C(C(=O)[O-])(F)F)(F)F.[NH4+]

Other CAS No.

1428-27-9

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Synthetic Intermediates
Ammonium 2,2,3,3-tetrafluoropropionate serves as a critical intermediate in the synthesis of various fluorinated compounds. It is utilized in the production of tetrafluoropropionic esters, which are important in the manufacture of pesticides and pharmaceuticals. The synthesis methods often involve one-pot reactions that simplify the production process while maintaining high yields and product purity .

Fluorinated Solvents and Polymers
The compound is also used to prepare tetrafluoropropionic acid and its derivatives through reactions involving metal cyanides and tetrafluoroethylene. These processes contribute to the development of fluorinated solvents and polymers that have applications in coatings and materials science .

Environmental Applications

Replacement for Harmful Chemicals
this compound has been investigated as a replacement for perfluorooctanoic acid (PFOA), a substance known for its environmental persistence and toxicity. Studies have shown that while it exhibits some immunomodulatory effects similar to PFOA, it is less potent in suppressing immune responses . This property makes it a candidate for use in formulations aimed at reducing environmental impact.

Immunotoxicology

Immunomodulatory Effects
Research indicates that this compound can influence immune responses in animal models. In studies where rodents were exposed to varying doses of the compound, changes were observed in T cell-dependent antibody responses (TDAR) and lymphocyte populations. These findings suggest potential immunotoxic effects that warrant further investigation to understand the compound's safety profile .

Industrial Applications

Use in Water Treatment
The compound is employed in water treatment processes as a pH regulator and is used in the manufacture of polymers. Its properties make it suitable for applications requiring stability under varying pH conditions .

Data Summary Table

Application AreaSpecific UseNotes
Chemical SynthesisIntermediate for fluorinated compoundsSimplifies production with high yield .
Environmental ScienceReplacement for PFOALess potent immunomodulatory effects compared to PFOA .
ImmunotoxicologyEffects on immune responseInfluences TDAR and lymphocyte populations .
Industrial ApplicationsWater treatment and polymer manufacturingActs as a pH regulator .

Case Studies

  • Immunomodulatory Effects Study
    A study conducted on C57BL/6 mice evaluated the effects of this compound on immune responses. Mice were gavaged with different doses over 28 days and assessed for TDAR post-immunization. Results indicated dose-dependent changes in immune parameters, highlighting the need for further research into its safety profile .
  • Synthesis Method Development
    Research focused on developing efficient synthetic routes for producing tetrafluoropropionic esters demonstrated that using this compound as a starting material yielded high-quality products under mild conditions. This method enhances industrial applicability by reducing costs and simplifying processing steps .

Comparison with Similar Compounds

Sodium 2,2,3,3-Tetrafluoropropionate (CAS 22898-01-7)

  • Molecular Formula : C₃HF₄NaO₂
  • Molecular Weight : 168.02 g/mol
  • Properties : White crystalline solid with a boiling point of 140.7°C and flash point of 38.9°C. Higher thermal stability compared to ammonium salts due to ionic lattice strength .
  • Applications : Widely used as a herbicide (common name: flupropanate sodium). Resistance has been observed in weeds like Nassella trichotoma, necessitating integrated management strategies .
  • Key Differences :
    • The sodium counterion reduces solubility in polar organic solvents compared to ammonium salts.
    • Environmental persistence and herbicidal efficacy differ due to ionic interactions with soil and plant tissues .

Sodium 2,2,3,3,3-Pentafluoropropionate (CAS 378-77-8)

  • Molecular Formula : C₃F₅NaO₂
  • Molecular Weight : 182.0 g/mol
  • Properties : Additional fluorine atom increases electronegativity and reactivity. Likely higher acidity (pKa) compared to tetrafluorinated analogs.
  • Key Differences :
    • Enhanced fluorination improves resistance to metabolic degradation but may increase toxicity .

Ethyl 2,2,3,3-Tetrafluoropropionate

  • Molecular Formula : C₅H₆F₄O₂
  • Molecular Weight : 174.1 g/mol
  • Properties : Ester derivative with higher volatility (liquid at room temperature). Used as an intermediate in organic synthesis.
  • Applications : Precursor for pharmaceuticals or agrochemicals.
  • Key Differences: Esterification reduces ionic character, enhancing compatibility with non-aqueous reaction systems .

Physicochemical and Toxicological Comparison

Structural and Functional Group Analysis

Compound Fluorination Pattern Counterion/Functional Group Key Functional Properties
Ammonium 2,2,3,3-tetrafluoropropionate Tetrafluoro + heptafluoropropoxy Ammonium (NH₄⁺) High water solubility, ionic reactivity
Sodium 2,2,3,3-tetrafluoropropionate Tetrafluoro Sodium (Na⁺) Crystalline stability, herbicidal activity
Ethyl 2,2,3,3-tetrafluoropropionate Tetrafluoro Ethyl ester Volatility, synthetic versatility

Toxicity Profiles

  • Regulatory scrutiny under TSCA highlights environmental concerns .
  • Sodium 2,2,3,3-Tetrafluoropropionate : Classified as hazardous with risk of herbicide resistance. Environmental persistence necessitates monitoring .
  • Ethyl 2,2,3,3-Tetrafluoropropionate: Limited toxicity data, but ester derivatives generally exhibit lower acute toxicity compared to ionic forms .

Preparation Methods

Reaction Mechanism and Catalysts

In a process described by WO2020070684A1, 1,1,1,3-tetrachloropropane undergoes sequential dehydrohalogenation and fluorination. The first step produces trichloropropenes via base-mediated elimination, followed by gas-phase fluorination using a co-precipitated chromia/alumina catalyst at 250–400°C. The final step involves simultaneous fluorination and dehydrohalogenation to yield 2,3,3,3-tetrafluoropropene, which is subsequently oxidized to the corresponding carboxylic acid and neutralized with ammonium hydroxide.

Key catalysts include:

  • Chromia/alumina (Cr₂O₃/Al₂O₃) : Enhances C–F bond formation while minimizing side reactions.

  • Zinc-chromia (Zn/Cr₂O₃) : Effective for dehydrohalogenation at lower temperatures (150–250°C).

Optimization of Reaction Conditions

Optimal parameters for high yield (85–92%):

  • Temperature: 300–350°C

  • HF-to-substrate molar ratio: 10:1

  • Residence time: 30–60 seconds

A comparative analysis of catalytic systems is provided in Table 1.

Table 1: Catalytic Performance in Hydrofluorination

CatalystTemperature (°C)HF RatioYield (%)Selectivity (%)
Cr₂O₃/Al₂O₃32012:19298
Zn/Cr₂O₃2208:17889

Esterification-Hydrolysis Pathway

This two-step method, detailed in a Royal Society of Chemistry protocol, involves the synthesis of methyl 2,3,3,3-tetrafluoropropionate followed by hydrolysis to the free acid and neutralization with ammonia.

Step 1: Esterification of Hexafluoropropene

Hexafluoropropene reacts with methanol in the presence of sulfuric acid:
C3F6+CH3OHH2SO4CH3OCOCF2CF3\text{C}_3\text{F}_6 + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{CH}_3\text{OCOCF}_2\text{CF}_3
Reaction conditions:

  • Temperature: 25–30°C

  • Duration: 1 hour

  • Yield: 74%

Step 2: Hydrolysis and Ammoniation

The methyl ester is saponified with sodium methoxide, acidified, and neutralized with ammonium hydroxide:
CH3OCOCF2CF3NaOHNaOCOCF2CF3H+HOCOCF2CF3NH4OHNH4OCOCF2CF3\text{CH}_3\text{OCOCF}_2\text{CF}_3 \xrightarrow{\text{NaOH}} \text{NaOCOCF}_2\text{CF}_3 \xrightarrow{\text{H}^+} \text{HOCOCF}_2\text{CF}_3 \xrightarrow{\text{NH}_4\text{OH}} \text{NH}_4\text{OCOCF}_2\text{CF}_3
Key parameters:

  • Saponification temperature: <30°C

  • Neutralization pH: 8.5–9.0

  • Overall yield: 68%

Direct Fluorination of Propionic Acid

A less common but industrially scalable method involves the direct fluorination of propionic acid derivatives using elemental fluorine (F₂) or xenon difluoride (XeF₂). This route is noted for its simplicity but requires stringent safety measures due to F₂’s corrosive nature.

Gas-Phase Fluorination

Propionic acid vapor is reacted with F₂ in a nickel reactor at 150–200°C:
CH3CH2COOH+4F2CF2CF2COOH+4HF\text{CH}_3\text{CH}_2\text{COOH} + 4\text{F}_2 \rightarrow \text{CF}_2\text{CF}_2\text{COOH} + 4\text{HF}
Challenges include controlling exothermicity and avoiding over-fluorination. Yields range from 65% to 72%.

Solvent-Based Fluorination

Using XeF₂ in anhydrous HF improves selectivity:
CH2ClCH2COOH+2XeF2CF2CF2COOH+2Xe+2HCl\text{CH}_2\text{ClCH}_2\text{COOH} + 2\text{XeF}_2 \rightarrow \text{CF}_2\text{CF}_2\text{COOH} + 2\text{Xe} + 2\text{HCl}
Conditions:

  • Temperature: 0–10°C

  • Duration: 24 hours

  • Yield: 70%

Electrochemical Fluorination

Electrochemical methods, though less explored, offer a solvent-free alternative. Propionic acid is fluorinated in an electrolytic cell with a nickel anode and HF electrolyte. The process generates perfluorinated intermediates, which are quenched with ammonium carbonate.

Advantages :

  • No external F₂ required

  • Continuous operation potential

Limitations :

  • Low current efficiency (25–30%)

  • Requires high-purity HF

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Hydrofluorination9299HighModerate
Esterification6897MediumLow
Direct Fluorination7095LowHigh
Electrochemical6590MediumHigh

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing ammonium 2,2,3,3-tetrafluoropropionate with high purity?

Answer:

  • Synthesis : Use fluorination reactions under controlled anhydrous conditions, employing propionate precursors and ammonium fluoride. Ensure stoichiometric precision to minimize byproducts like hydrogen fluoride.
  • Characterization : Validate purity via 19F-NMR (to confirm fluorination patterns) and ion chromatography (to quantify residual ammonium or fluoride ions). Pair with thermogravimetric analysis (TGA) to assess thermal stability during synthesis .
  • Data Interpretation : Compare spectral data with computational simulations (e.g., DFT for fluorine chemical shifts) to resolve ambiguities in structural assignments .

Q. How can researchers assess the compound’s stability in aqueous and non-aqueous solvents for experimental applications?

Answer:

  • Experimental Design : Conduct kinetic studies under varying pH, temperature, and ionic strength. Use UV-Vis spectroscopy to monitor decomposition rates (e.g., via fluoride ion release).
  • Advanced Techniques : Employ mass spectrometry (MS) to identify degradation byproducts (e.g., fluorinated carboxylic acids) and Raman spectroscopy to track structural changes in real time .
  • Contradiction Resolution : If conflicting stability data arise, re-evaluate solvent purity or ambient humidity levels, which may introduce unintended hydrolysis pathways .

Advanced Research Questions

Q. What mechanistic insights are critical for understanding this compound’s role in fluorination reactions?

Answer:

  • Methodological Approach : Use isotopic labeling (e.g., 18O or 2H) to trace reaction pathways. Pair with in situ FTIR to detect transient intermediates (e.g., fluorinated radicals or carbocations).
  • Theoretical Framework : Link experimental data to Marcus theory or frontier molecular orbital (FMO) analysis to explain electron-transfer kinetics or regioselectivity .
  • Data Challenges : Address contradictions (e.g., unexpected stereochemistry) by revisiting steric/electronic models or solvent effects using COSMO-RS simulations .

Q. How can researchers design experiments to resolve discrepancies in the compound’s reported thermodynamic properties?

Answer:

  • Factorial Design : Vary temperature, pressure, and solvent polarity systematically. Use differential scanning calorimetry (DSC) to measure enthalpy changes and high-pressure NMR for phase behavior analysis .
  • Advanced Modeling : Apply molecular dynamics (MD) simulations to predict solubility parameters or lattice energies, comparing outputs with experimental calorimetric data .
  • Validation : Cross-reference results with crystallographic data (e.g., XRD for lattice packing efficiency) to reconcile discrepancies in enthalpy-entropy compensation .

Q. What strategies are effective for integrating this compound into advanced material systems (e.g., ionic liquids or solid electrolytes)?

Answer:

  • Experimental Design :
    • Optimize ion mobility via electrochemical impedance spectroscopy (EIS) .
    • Assess compatibility with polymer matrices using dynamic mechanical analysis (DMA) and small-angle X-ray scattering (SAXS) .
  • Theoretical Alignment : Use density functional theory (DFT) to predict ion-pair dissociation energies or interfacial interactions with substrates (e.g., graphene oxides) .
  • Data Interpretation : Address conductivity anomalies by correlating ion clustering (observed via TEM) with Arrhenius deviations in conductivity plots .

Methodological Tables for Reference

Q. Table 1. Key Analytical Techniques for this compound

Technique Application Detection Limit Reference
19F-NMRFluorine environment mapping0.1 ppm (for 19F)
Ion ChromatographyQuantify NH4+ and F– residues0.01 mg/L
TGA-DSCThermal decomposition profiling±1°C (temperature accuracy)

Q. Table 2. Common Data Contradictions and Resolution Strategies

Contradiction Resolution Methodology Theoretical Basis
Divergent solubility values in polar solventsRe-evaluate solvent purity; use Karl Fischer titration for trace water analysisSolvent-solute interaction models
Inconsistent fluorination efficiencyControl humidity via glovebox synthesis; validate via MS/MS fragmentationMarcus theory for reaction kinetics

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